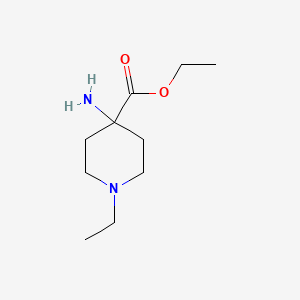
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole (AMDMBD) is an organic compound that is used in various scientific research applications. It is a heterocyclic compound with a five-membered ring structure, containing one nitrogen atom and four carbon atoms. AMDMBD is a versatile compound with a wide range of uses, and its properties have been studied extensively in recent years.
Scientific Research Applications
Insecticide Development
Research has been conducted on the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles as potential insecticides. These compounds, derived from 4-(Aminomethyl)-2,2-dimethyl-1,3-benzodioxole, aim to offer lower toxicity and environmental persistence compared to traditional insecticides. The synthesis process involves condensation, nitration, reduction, and acylation steps, highlighting the chemical's versatility in creating targeted organic compounds (Sumantri, 2005).
Conductive Polymers
Another application is in the electrosynthesis of conductive polymers. Poly(2,2-dimethyl-1,3-benzodioxole) has been synthesized through electropolymerization, exhibiting notable electrical conductivity. This process demonstrates the potential of this compound derivatives in creating new materials with specific electronic properties (Xu Jing-kun, 2008).
Pharmacological Research
Derivatives of this compound have been explored for their antitumor activity. Compounds synthesized from this chemical backbone have shown promise in inhibiting tumor growth in vitro, with some derivatives exhibiting significant activity against human tumor cell lines. This research underscores the potential of benzodioxole derivatives in developing new cancer therapies (N. Micale, M. Zappalà, S. Grasso, 2002).
Material Science Applications
The chemical has also found applications in material science, such as in the synthesis of a benziodoxole-based hypervalent iodine(III) compound for peptide coupling. This innovative approach facilitates the synthesis of dipeptides and has implications for solid-phase peptide synthesis, demonstrating the compound's utility in complex biochemical procedures (Lihong Qiu et al., 2020).
properties
IUPAC Name |
(2,2-dimethyl-1,3-benzodioxol-4-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-10(2)12-8-5-3-4-7(6-11)9(8)13-10/h3-5H,6,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VATKYOSGPYTATJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2=CC=CC(=C2O1)CN)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














